molecular formula C18H19N3O3 B6476261 1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole CAS No. 2640980-17-0

1-{[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

Cat. No. B6476261
CAS RN: 2640980-17-0
M. Wt: 325.4 g/mol
InChI Key: MRWCALDRAQKXLJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups, such as a benzofuran, azetidine, and imidazole . Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran portion of the molecule would contribute aromaticity, while the azetidine and imidazole rings would introduce elements of polarity and potential hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzofuran, azetidine, and imidazole groups. Benzofurans are known to participate in a variety of chemical reactions, particularly electrophilic aromatic substitution . Azetidines can undergo ring-opening reactions . Imidazoles are particularly notable for their involvement in biological systems and can act as both acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran, azetidine, and imidazole groups could impact its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of benzofuran and imidazole, both of which have been extensively studied for their biological activities . .

Mode of Action

The mode of action of this compound is also not explicitly known. Given its structural similarity to benzofuran and imidazole derivatives, it may interact with its targets in a similar manner. For instance, many benzofuran derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Benzofuran and imidazole derivatives have been shown to affect a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation .

Pharmacokinetics

For instance, the imidazole ring is known to enhance the lipophilicity of compounds, which could improve their absorption and distribution . The methoxy group in the benzofuran moiety could potentially influence the compound’s metabolism and excretion .

Result of Action

For instance, some benzofuran derivatives have been shown to exhibit anticancer activity by inducing apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the imidazole ring is known to be sensitive to changes in pH, which could potentially influence the compound’s action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Benzofuran, azetidine, and imidazole derivatives are areas of active research due to their wide range of biological activities . Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry .

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-19-6-7-20(12)9-13-10-21(11-13)18(22)16-8-14-4-3-5-15(23-2)17(14)24-16/h3-8,13H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWCALDRAQKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CN(C2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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